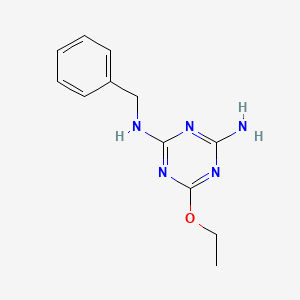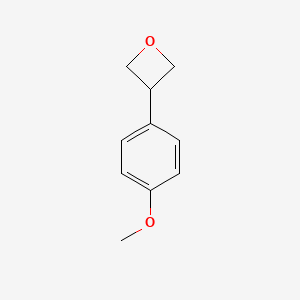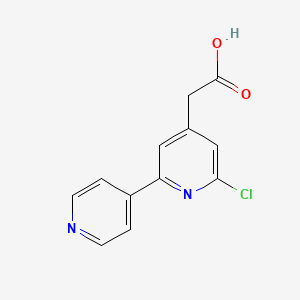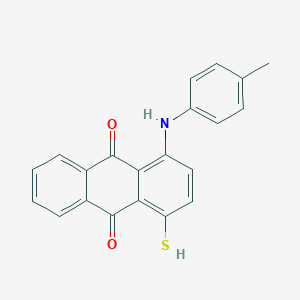
5-Hydroxy-2-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-methylnicotinamide is a chemical compound that belongs to the class of nicotinamides It is a derivative of nicotinic acid (vitamin B3) and has a hydroxyl group at the 5-position and a methyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methylnicotinamide can be achieved through several synthetic routes. One common method involves the hydroxylation of 2-methylnicotinamide using appropriate oxidizing agents. The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the oxidation of 2-methylnicotinamide using nitric acid or other strong oxidizing agents. The process is optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form 2-methylnicotinamide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-methylpyridine-3-carboxylic acid.
Reduction: Formation of 2-methylnicotinamide.
Substitution: Formation of various substituted nicotinamides depending on the reagents used.
Scientific Research Applications
5-Hydroxy-2-methylnicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular metabolism and as a precursor for coenzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methylnicotinamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in cellular metabolism. The hydroxyl group at the 5-position and the methyl group at the 2-position play crucial roles in its binding affinity and specificity to these targets.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler derivative without the hydroxyl and methyl groups.
5-Hydroxy-2-methylpyridine: Lacks the amide group.
2-Methylnicotinamide: Lacks the hydroxyl group.
Uniqueness
5-Hydroxy-2-methylnicotinamide is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-hydroxy-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-4-6(7(8)11)2-5(10)3-9-4/h2-3,10H,1H3,(H2,8,11) |
InChI Key |
VGWMQIIGUXIALI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone](/img/structure/B13131665.png)

![1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B13131681.png)
![N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine](/img/structure/B13131683.png)









![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)
